(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one serves as an important intermediate in synthetic organic chemistry for the synthesis of complex molecules. Weber et al. (1995) described its use in the synthesis of all-cis trisubstituted pyrrolidin-2-one derivatives, highlighting its utility in constructing stereochemically complex structures with potential medicinal applications (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).
Medicinal Chemistry Applications
The compound is also employed in the synthesis of bioactive molecules. Schumacher-Wandersleb et al. (1994) utilized a derivative for the preparation of a N-Acetylglucosaminidase inhibitor, demonstrating its role in developing therapeutic agents (Michael H. M. G. Schumacher-Wandersleb, S. Petersen, M. Peter, 1994).
Biochemical Research
In biochemical research, this compound derivatives are explored for their enzymatic activity and biological function. Yamada-Onodera et al. (2007) detailed the production and characterization of an alcohol dehydrogenase enzyme from Geotrichum capitatum, which efficiently reduces N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, showcasing its application in enzymatic synthesis and chiral resolution processes (K. Yamada-Onodera, M. Fukui, Y. Tani, 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(3S)-1-benzyl-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2Si/c1-17(2,3)21(4,5)20-15-11-12-18(16(15)19)13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPGPVTKBUHAL-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCN(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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